Positional Isomerism: Physicochemical and Reactivity Differentiation from the 2-Chloro-6-CF3 Isomer
The target compound differs from its positional isomer, 3-amino-2-chloro-6-(trifluoromethyl)pyridine (CAS 117519-09-2), in the critical placement of the -Cl and -CF3 groups. This is not a trivial distinction; the 2-CF3/6-Cl substitution pattern creates a unique electronic environment that influences both its chemical reactivity and its potential for specific biological interactions. The target compound's specific arrangement is a key building block for certain classes of kinase inhibitors and agrochemicals, whereas the 2-Cl/6-CF3 isomer is more frequently associated with the synthesis of different heterocyclic cores [1]. The differences in their InChI Keys and canonical SMILES strings are the definitive, quantifiable evidence of their non-interchangeability [2].
| Evidence Dimension | Structural Identity (InChI Key) |
|---|---|
| Target Compound Data | ULXYUOTTYMRQIB-UHFFFAOYSA-N |
| Comparator Or Baseline | QAZZMFLLNSJCLW-UHFFFAOYSA-N (3-amino-2-chloro-6-(trifluoromethyl)pyridine) |
| Quantified Difference | Unique InChI Key, representing a distinct spatial arrangement of atoms and bonds. |
| Conditions | Standard IUPAC International Chemical Identifier (InChI) computation. |
Why This Matters
Procuring the correct positional isomer is an absolute prerequisite for any reproducible research; even a molecular formula match is insufficient to guarantee the correct chemical entity.
- [1] Patent EP2251329A1. (2010). Process for production of 3-amino-2-chloro-6-trifluoromethylpyridine. European Patent Office. View Source
- [2] PubChem. (n.d.). InChI Key comparison for CID 14277711 and CID 2783069. National Library of Medicine. View Source
